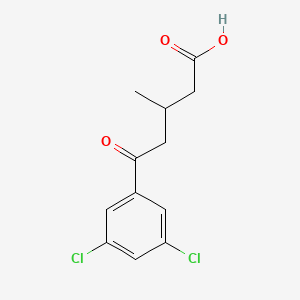
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one, also known as DPI, is a chemical compound that has been extensively studied for its potential use in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including signal transduction, gene expression, and cell growth.
Scientific Research Applications
Pharmacological Research
This compound is part of a class of molecules that exhibit significant biological and pharmacological properties. It’s closely related to structures found in compounds known for anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . The core structure, 3,4-dihydroisoquinolinone, is a pharmacophore widely used in various drug candidates due to its suitable size and moderate polarity.
Drug Discovery
The compound’s structure allows for the introduction of substituents at the 3-position, which generally improves biostability . This feature is crucial in drug discovery as it prevents oxidation and enhances the molecule’s durability within biological systems.
Cheminformatics
In cheminformatics, the compound’s physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are of interest. These characteristics are essential for the early stages of drug development and for understanding the compound’s behavior in biological systems .
Natural Product-Based Drug Discovery
The compound is also relevant in the context of natural product-based drug discovery. It can be used as a scaffold for developing new drugs, especially considering the wealth of information available from traditional medicine systems like Ayurveda, which often utilize similar structures .
Synthetic Chemistry
Synthetic chemists value this compound for its versatility. It serves as a starting point for synthesizing various N-alkylated 3,4-dihydroisoquinolinone derivatives, which can lead to the creation of new molecules with potential therapeutic effects .
Anticancer Research
Some derivatives of this compound class have shown effectiveness in suppressing the growth of prostate cancer cell lines, both androgen-dependent and androgen-independent, that express the androgen receptor . This suggests potential applications in anticancer research.
Molecular Scaffold Analysis
The compound’s molecular scaffold is useful for analyzing chemical similarity, which is a key aspect in the design of compounds with desired biological activities. Researchers can explore variations of this scaffold to discover new bioactive molecules .
Therapeutic Action Elucidation
Finally, the compound can be used in systems-level approaches to elucidate mechanistic links between phytochemicals of Indian medicinal plants and their therapeutic action. This is particularly relevant for integrating traditional knowledge with modern pharmacology .
properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(12-6-9-19-7-2-1-3-8-19)25-16-14-22(18-25)24-15-13-20-10-4-5-11-21(20)17-24/h1-5,7-8,10-11,22H,6,9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQOVPYGOCDIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

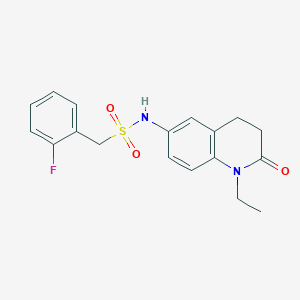
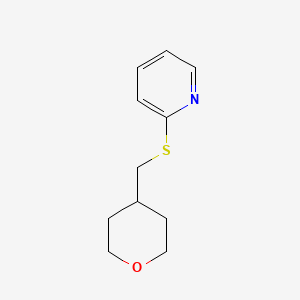
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)
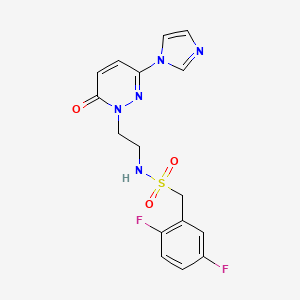

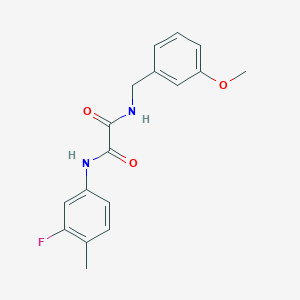
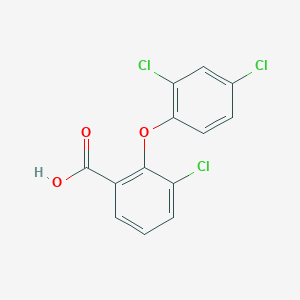
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)
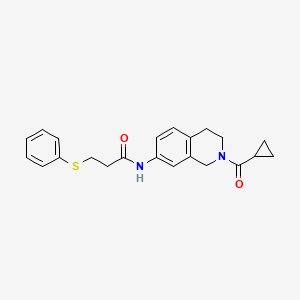
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)

